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Introduction
FT836 is a novel, third-generation, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy

derived from induced pluripotent stem cells (iPSCs) currently under investigation for the

treatment of advanced solid tumors.[1] Developed by Fate Therapeutics, FT836 is engineered

to overcome several key challenges that have limited the efficacy of cell-based

immunotherapies in the solid tumor setting. This guide provides a comprehensive technical

overview of FT836, including its mechanism of action, preclinical data, and representative

experimental protocols to support further research and development in this area.

Core Technology: Targeting the MICA/B Stress
Ligands
FT836 targets the MHC class I-related chains A and B (MICA/B), stress-induced ligands that

are upregulated on a wide variety of solid tumors and have limited expression on healthy

tissues.[2] A common mechanism of tumor immune evasion is the proteolytic shedding of

MICA/B from the cancer cell surface, which not only reduces the target for immune cells but the

soluble MICA/B can also impair the function of natural killer (NK) cells and T cells.

FT836 is designed with a novel CAR that specifically targets the α3 domain of MICA/B. This

unique targeting strategy is intended to prevent the shedding of MICA/B, thereby stabilizing its
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expression on the tumor cell surface and creating a more durable target for the CAR T-cells.

FT836 Engineering and the "Sword & Shield"
Technology
To enhance its persistence and efficacy, FT836 is extensively engineered with several

innovative features, including the proprietary "Sword & Shield" technology.[2] This multi-faceted

approach is designed to allow FT836 to thrive in the hostile tumor microenvironment and to

persist without the need for lymphodepleting chemotherapy.

Key Engineered Components of FT836:

α3-MICA/B CAR: A novel chimeric antigen receptor that targets the membrane-proximal α3

domain of MICA and MICB to prevent their shedding and enhance tumor recognition.

Allo-defense Receptor (ADR): A 4-1BB-based CAR that enables FT836 to recognize and

eliminate alloreactive host immune cells, a key component of the "Sword" in the "Sword &

Shield" technology.

CD58 Knockout: Deletion of the CD58 gene in FT836 reduces its recognition and targeting

by the host immune system, acting as the "Shield".

TGFβ Signal Redirection Receptor: Converts the immunosuppressive cytokine TGFβ, often

abundant in the tumor microenvironment, into a T-cell activating signal.

High-Affinity, Non-Cleavable CD16a (hnCD16): Allows for antibody-dependent cellular

cytotoxicity (ADCC) in combination with monoclonal antibodies, enabling the targeting of

additional tumor antigens.

CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.

CD38 and TCRα Knockout: Reduces fratricide and prevents graft-versus-host disease,

respectively.

Preclinical Data Summary
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Preclinical data presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual

meeting demonstrated that FT836 has potent and durable anti-tumor activity in vivo across a

broad range of solid tumor models.[3] Furthermore, in vitro studies have shown that treatment

of tumor cells with chemotherapy or radiation can increase MICA/B expression, leading to

enhanced cytolytic activity of FT836.[3] The "Sword & Shield" technology has been shown in

preclinical models to promote the functional persistence of FT836 even in the presence of

alloreactive T cells, supporting its potential for use without conditioning chemotherapy.[2]

Quantitative Data
Disclaimer:Specific quantitative preclinical data for FT836 has not been made publicly available

by Fate Therapeutics. The following tables are provided as templates for researchers and

include representative data from published studies on similar CAR T-cell therapies targeting

solid tumors to illustrate the types of endpoints and expected outcomes.

Table 1: In Vitro Cytotoxicity of FT836 Against MICA/B-Expressing Tumor Cells

Target Cell Line Tumor Type
Effector:Target
Ratio

% Specific Lysis
(Mean ± SD)

A549 Lung Carcinoma 1:1 Data not available

5:1 Data not available

10:1 Data not available

PANC-1 Pancreatic Carcinoma 1:1 Data not available

5:1 Data not available

10:1 Data not available

SK-OV-3 Ovarian Cancer 1:1 Data not available

5:1 Data not available

10:1 Data not available

Table 2: In Vivo Efficacy of FT836 in Solid Tumor Xenograft Models
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Tumor Model
Treatment
Group

Dose
Tumor Growth
Inhibition (%)

Survival
Benefit (days)

A549 Lung

Cancer
Vehicle Control - 0 -

FT836 Dose 1
Data not

available

Data not

available

FT836 Dose 2
Data not

available

Data not

available

PANC-1

Pancreatic

Cancer

Vehicle Control - 0 -

FT836 Dose 1
Data not

available

Data not

available

FT836 Dose 2
Data not

available

Data not

available

Table 3: Cytokine Release Profile of FT836 Upon Co-culture with Tumor Cells

Cytokine
FT836 Alone
(pg/mL)

FT836 + A549 Cells
(pg/mL)

FT836 + PANC-1
Cells (pg/mL)

IFN-γ <10 Data not available Data not available

TNF-α <5 Data not available Data not available

IL-2 <5 Data not available Data not available

IL-6 <10 Data not available Data not available

IL-10 <5 Data not available Data not available

Experimental Protocols
The following are representative protocols for key experiments used to characterize CAR T-cell

therapies like FT836.
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In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)
Cell Culture: Culture MICA/B-positive target tumor cell lines (e.g., A549, PANC-1) and a

MICA/B-negative control cell line to 80-90% confluency.

Plate Seeding: Seed 1 x 104 target cells per well in a 96-well electronic microplate (E-plate)

and monitor cell adherence and proliferation using a real-time cell analyzer (RTCA).

Effector Cell Preparation: Thaw and culture FT836 CAR T-cells and control T-cells

(untransduced or mock-transduced).

Co-culture: Once target cells reach the log growth phase, add effector cells at various

effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

Data Acquisition: Monitor the impedance-based cell index signal continuously for 72-96

hours. The cell index reflects the number of adherent target cells.

Data Analysis: Normalize the cell index values at the time of effector cell addition. Calculate

the percentage of specific lysis based on the reduction in the cell index in the presence of

effector cells compared to target cells alone.

In Vivo Xenograft Tumor Model
Animal Model: Use immunodeficient mice (e.g., NSG mice).

Tumor Implantation: Subcutaneously implant 1-5 x 106 MICA/B-positive tumor cells (e.g.,

A549) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice

into treatment groups (e.g., vehicle control, FT836 low dose, FT836 high dose). Administer

FT836 intravenously.

Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary

endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
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Immunohistochemistry: At the end of the study, tumors can be harvested for

immunohistochemical analysis to assess T-cell infiltration and marker expression.

Cytokine Release Assay (Multiplex Bead Array)
Co-culture Setup: Co-culture 1 x 105 FT836 cells with 1 x 105 target tumor cells in a 96-well

plate for 24-48 hours. Include wells with FT836 cells alone and target cells alone as controls.

Supernatant Collection: After the incubation period, centrifuge the plates and collect the

supernatants.

Multiplex Bead Assay: Use a commercially available multiplex bead-based immunoassay kit

(e.g., Luminex) to quantify the concentration of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2,

IL-6, IL-10) in the supernatants according to the manufacturer's instructions.

Data Acquisition: Acquire the samples on a compatible flow cytometer.

Data Analysis: Use the analysis software to calculate the concentration of each cytokine

based on the standard curve.

Visualizations
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Caption: FT836 signaling upon MICA/B engagement.
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Caption: "Sword & Shield" mechanism of FT836.
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Caption: Representative experimental workflow for FT836 evaluation.

Clinical Development
FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial for the

treatment of advanced solid tumors (NCT07216105). The study is designed to assess the

safety, tolerability, and preliminary anti-tumor activity of FT836 as a monotherapy and in

combination with other anti-cancer agents.

Conclusion
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FT836 represents a significant advancement in the field of off-the-shelf CAR T-cell therapy for

solid tumors. Its novel targeting of the α3 domain of MICA/B, combined with a sophisticated

suite of engineered enhancements, including the "Sword & Shield" technology, holds the

promise of overcoming key hurdles in the treatment of these challenging malignancies. The

preclinical data are encouraging, and the ongoing clinical trial will be critical in determining the

ultimate therapeutic potential of this innovative approach. The information and representative

protocols provided in this guide are intended to support the broader research community in the

evaluation and development of next-generation cell-based immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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